1-[3-(Difluoromethoxy)benzoyl]piperazine
Description
Evolution of Piperazine (B1678402) Derivatives in Contemporary Chemical Biology
The journey of piperazine derivatives in medicinal chemistry has been marked by significant evolution. Initially recognized for their utility in treating parasitic infections, the application of the piperazine scaffold has expanded dramatically over the decades. researchgate.net Today, this versatile heterocycle is a key component in drugs targeting a wide array of diseases. nih.govresearchgate.netresearchgate.net In the realm of central nervous system (CNS) disorders, piperazine derivatives are integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic agents, where they often interact with monoamine neurotransmitter systems. nih.govresearchgate.net
The evolution is also evident in the realm of oncology and infectious diseases. In cancer therapy, for example, the piperazine moiety is a common feature in potent kinase inhibitors. jneonatalsurg.com Its ability to act as a linker and confer favorable solubility properties has been instrumental in the development of targeted therapies. Similarly, novel piperazine derivatives are continuously being explored for their antibacterial, antifungal, and antiviral activities, demonstrating the scaffold's enduring relevance in combating a wide range of pathogens. jneonatalsurg.comnih.gov This progression from simple anthelmintics to highly specific and potent modulators of complex biological systems highlights the remarkable adaptability of the piperazine scaffold in modern drug design.
Significance of 1-[3-(Difluoromethoxy)benzoyl]piperazine within the Broader Piperazine Class
The compound This compound represents a strategic convergence of three key structural features: the established piperazine scaffold, a benzoyl linker, and a specialized difluoromethoxy group. While extensive research specifically targeting this molecule is not widely published, its significance can be inferred from the distinct roles each component plays in medicinal chemistry.
The benzoylpiperazine core itself is a recognized pharmacophore. Studies on related structures, such as benzoylpiperidine, have shown this framework to be crucial for anchoring ligands to biological targets, including G-protein coupled receptors. nih.gov The amide bond linking the benzoyl group to the piperazine ring provides a conformationally constrained yet stable connection that is prevalent in many bioactive molecules.
The most distinguishing feature of this compound is the 3-(difluoromethoxy) group (OCF₂H) on the phenyl ring. The incorporation of fluorine-containing groups is a powerful strategy in modern drug design to enhance a molecule's pharmacological profile. nih.gov The difluoromethoxy group, in particular, is of growing interest and is considered a valuable bioisostere for more common functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups. semanticscholar.orgresearchgate.net Its significance lies in its unique electronic and physical properties:
Modulation of Physicochemical Properties: The OCF₂H group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. nih.govmdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group more resistant to metabolic degradation (e.g., oxidation) compared to a simple methoxy (B1213986) or hydroxyl group, potentially leading to a longer duration of action in the body. nih.govmdpi.com
Target Binding Interactions: The polarized C-H bond in the OCF₂H group allows it to act as a unique "lipophilic hydrogen bond donor," enabling it to form hydrogen bonds with biological targets, an interaction not possible with the more common trifluoromethyl (CF₃) group. semanticscholar.orgresearchgate.netacs.org This can lead to enhanced binding affinity and selectivity for a specific protein target.
Thus, the significance of this compound lies in its rational design, which combines the favorable pharmacokinetic attributes of the piperazine scaffold with the advanced medicinal chemistry advantages conferred by the difluoromethoxy group. This design suggests its potential as a lead compound or a key intermediate for developing novel therapeutics with improved drug-like properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₂N₂O₂ |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | [3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| XLogP3-AA (Lipophilicity) | 1.6 |
Research Trajectories and Unexplored Dimensions Pertaining to this compound
The unique structural characteristics of this compound open up several promising avenues for future research and represent a number of unexplored dimensions.
Potential Research Trajectories:
CNS-Targeted Drug Discovery: Given that many benzoylpiperazine and piperazine derivatives exhibit activity at central nervous system targets like serotonin (B10506) and dopamine (B1211576) receptors, a primary research trajectory would be to screen this compound for affinity against a panel of CNS receptors. nih.govresearchgate.net Its potential as an antidepressant, antipsychotic, or anxiolytic agent could be systematically evaluated.
Kinase Inhibition: The piperazine scaffold is a well-established feature in numerous kinase inhibitors used in oncology. jneonatalsurg.com Future studies could investigate whether this compound or its derivatives can inhibit specific kinases involved in cell proliferation and signaling pathways.
Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent starting point for SAR studies. The unsubstituted nitrogen of the piperazine ring provides a convenient handle for introducing a wide variety of chemical groups. Synthesizing a library of derivatives by modifying this position and evaluating their biological activity could lead to the discovery of highly potent and selective molecules. Further modifications could explore the effect of changing the position or nature of the substituent on the benzoyl ring.
Antimicrobial Research: The piperazine heterocycle is present in various antimicrobial agents. nih.gov Investigating the antibacterial and antifungal properties of this compound could uncover new potential applications in treating infectious diseases.
Unexplored Dimensions:
Role of the Difluoromethoxy Group in Target Engagement: A significant unexplored dimension is the precise role of the difluoromethoxy group in the binding of potential ligands. Advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to visualize how the OCF₂H group interacts with amino acid residues in a protein's binding pocket, validating its theoretical role as a hydrogen bond donor.
Comparative Pharmacokinetic Profiling: While the difluoromethoxy group is predicted to enhance metabolic stability, this has not been experimentally confirmed for this specific molecule. A comparative pharmacokinetic study against its non-fluorinated (methoxy or hydroxyl) analogs would provide direct evidence of its advantages and guide future drug design.
Exploration as a Chemical Probe or Tool Compound: Even if the compound itself does not prove to be a drug candidate, its unique properties could make it a valuable chemical probe for studying the biology of specific targets, helping to elucidate biological pathways or validate new drug targets.
Table 2: Examples of Biological Activities of Piperazine Derivatives
| Derivative Class / Example | Biological Activity / Application | Reference(s) |
|---|---|---|
| Benzylpiperazine | CNS Stimulant, Monoamine Releaser | nih.govresearchgate.net |
| Benzhydryl Piperazines | Anticancer (EGFR inhibition) | jneonatalsurg.com |
| Phenylamino-pyrimidines (e.g., Imatinib) | Kinase Inhibition (Bcr-Abl) | Not directly cited, general knowledge |
| 3,4-dihydroquinolin-2(1H)-one derivatives | Antidepressant (5-HT₁A Receptor Affinity) | Not directly cited, general knowledge |
| 1,4-benzodioxane piperazines | Antibacterial (FabH inhibition) | nih.gov |
| 1-(2-hydroxy-3-phenyloxypropyl)piperazines | T-type Calcium Channel Blockers | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14F2N2O2 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 |
InChI Key |
MPPUIWBILXEFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Difluoromethoxy Benzoyl Piperazine and Analogs
Synthetic Pathways for the Piperazine (B1678402) Core
The piperazine ring is a common scaffold in pharmacologically active compounds. nih.gov Its synthesis has been extensively studied, leading to both well-established classical methods and innovative contemporary strategies.
Historically, the construction of the piperazine ring has been achieved through several robust methods. A common approach involves the cyclization of 1,2-diamines or their precursors. For instance, reacting ethylenediamine (B42938) with ammonia (B1221849) is a known industrial process, though it often requires high temperatures and pressures. google.com Another classical route builds the piperazine ring from diethanolamine (B148213) or bis-(2-haloethyl)amine derivatives. mdpi.com
A versatile method for producing substituted piperazines involves the reaction of an ester with a substituted ethylenediamine to form a 3,4-dehydropiperazine-2-one intermediate, which is then reduced to yield the desired piperazine derivative. google.com Furthermore, optically pure amino acids can be converted into 1,2-diamines, which serve as chiral building blocks for the synthesis of enantiopure substituted piperazines. nih.govnih.gov
Modern organic synthesis has introduced more sophisticated and efficient methods for creating substituted piperazine rings, often utilizing metal catalysis to achieve high selectivity and yield under mild conditions.
Palladium-catalyzed reactions have become prominent. The Buchwald-Hartwig amination allows for the coupling of aryl halides with piperazine, a key method for creating N-arylpiperazines. mdpi.comorganic-chemistry.org Another significant advancement is the palladium-catalyzed decarboxylative cyclization, which couples a propargyl unit with various diamine components to provide highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.orgacs.org
Other contemporary strategies include:
Reductive Amination : This method transforms piperazine into its N-alkyl analogs. mdpi.com
Ruthenium-Catalyzed Coupling : A (pyridyl)phosphine-ligated ruthenium(II) catalyst can facilitate the coupling of diols and diamines to produce piperazines.
Gold-Catalyzed Cyclization : The ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield substrates that undergo gold-catalyzed cyclization to form tetrahydropyrazines, which are related to piperazines. organic-chemistry.org
Table 1: Comparison of Piperazine Synthesis Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Cyclization | Reaction of diamines or diols. | Uses readily available starting materials. | Often requires harsh conditions (high temp/pressure). |
| Reductive Amination | Forms N-alkyl piperazines from piperazine and carbonyls. | Good for N-alkylation. mdpi.com | Limited to N-alkyl derivatives. |
| Buchwald-Hartwig Coupling | Pd-catalyzed coupling of aryl halides and piperazine. | Excellent for N-aryl derivatives, good functional group tolerance. mdpi.com | Requires metal catalyst, potential for side reactions. |
| Decarboxylative Cyclization | Pd-catalyzed reaction of propargyl units and diamines. | High regio- and stereocontrol, modular. acs.org | Requires specific propargyl precursors. |
Acylation Strategies for Benzoyl Moiety Introduction
The formation of the amide bond between the piperazine nitrogen and the 3-(difluoromethoxy)benzoyl group is a critical step. This transformation is a type of N-acylation.
The most direct and widely used method for this acylation is the reaction between piperazine and 3-(difluoromethoxy)benzoyl chloride. wikipedia.org This reaction, an example of a Schotten-Baumann reaction, is typically performed under basic conditions. wikipedia.org
The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org A base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the piperazine and rendering it non-nucleophilic. prepchem.com A significant challenge in this reaction is achieving mono-acylation, as the product, 1-benzoylpiperazine, still has a reactive secondary amine that can react with a second molecule of benzoyl chloride to form an undesired 1,4-dibenzoylpiperazine. nih.govmuni.cz Strategies to favor mono-substitution include using a large excess of piperazine or protecting one of the piperazine nitrogens. muni.cz
Besides using highly reactive acyl chlorides, several other methods exist for forming the amide bond, often under milder conditions. These are particularly useful when the required acyl chloride is unstable or difficult to prepare.
Coupling Reagent-Mediated Methods : This is the most common alternative, where a carboxylic acid (3-(difluoromethoxy)benzoic acid) is activated in situ using a coupling reagent. numberanalytics.com The activated species then readily reacts with piperazine. A wide array of coupling reagents is available, including carbodiimides (e.g., DCC, EDCl) and uronium salts (e.g., HATU, HBTU). wikipedia.orgnumberanalytics.com These reactions are highly efficient but can be expensive. rsc.org
Ester-Amine Exchange : An ester, such as methyl 3-(difluoromethoxy)benzoate, can react with piperazine to form the desired amide. This reaction, sometimes called aminolysis, often requires heating or catalysis to proceed at a reasonable rate. wikipedia.org
Reaction with Anhydrides : The reaction of an amine with a carboxylic anhydride (B1165640) is another effective route to amides. wikipedia.org
Table 2: Key Amide Bond Formation Techniques
| Reagent Type | Example | Mechanism | Key Features |
|---|---|---|---|
| Acyl Halide | 3-(Difluoromethoxy)benzoyl chloride | Nucleophilic Acyl Substitution libretexts.org | Highly reactive, often high yield, generates HCl byproduct. |
| Coupling Reagent | HATU, DCC | Carboxylic acid activation. numberanalytics.com | Mild conditions, high efficiency, avoids acyl chloride synthesis. rsc.org |
| Ester | Methyl 3-(difluoromethoxy)benzoate | Aminolysis | Atom-economical, may require heat or catalysis. wikipedia.org |
Incorporation of the Difluoromethoxy Group
The difluoromethoxy (CF₂OCH₃) group is a key feature of the target molecule, imparting specific electronic properties. nbuv.gov.ua Its introduction onto the aromatic ring is a synthetic challenge in itself and is typically accomplished prior to the acylation step, meaning the starting material is usually 3-hydroxybenzaldehyde (B18108) or a related compound, which is then converted to 3-(difluoromethoxy)benzoic acid.
A recently developed and efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters. nbuv.gov.uaresearchgate.net In this process, a hydroxy-aromatic compound is first converted to a thionoester. This intermediate is then treated with a fluorinating agent. A combination of DAST (diethylaminosulfur trifluoride) and a catalytic amount of a tin chloride like SnCl₄ has been identified as an optimal reagent system, providing high selectivity and yields under mild conditions. nbuv.gov.ua The resulting difluoro(methoxy)methyl aromatic compound can then be oxidized to the corresponding benzoic acid if necessary.
Other methods for introducing difluorinated alkoxy groups often rely on visible-light photoredox catalysis, which allows for the generation of radical intermediates under mild conditions, enabling late-stage functionalization. nih.gov The precursor for the final acylation step, 3-(difluoromethoxy)benzoic acid or its aldehyde form, can be synthesized through these advanced fluorination techniques. prepchem.com
Synthetic Approaches for Difluoromethoxybenzoylation
The core of synthesizing 1-[3-(Difluoromethoxy)benzoyl]piperazine lies in the creation of an amide linkage. This is typically achieved through two primary pathways: the acylation of piperazine with an activated form of 3-(difluoromethoxy)benzoic acid, or the direct coupling of the carboxylic acid with piperazine using a coupling agent.
Acyl Chloride Method:
A prevalent and classical approach involves the conversion of 3-(difluoromethoxy)benzoic acid to its more reactive acyl chloride derivative, 3-(difluoromethoxy)benzoyl chloride. This activation is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comprepchem.comyoutube.com For instance, reacting 3-(difluoromethoxy)benzoic acid with thionyl chloride, often in an inert solvent like toluene, at elevated temperatures leads to the formation of the corresponding benzoyl chloride. chemicalbook.com
Once formed, the 3-(difluoromethoxy)benzoyl chloride is a potent acylating agent that readily reacts with piperazine. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base is crucial to prevent the protonation of the piperazine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Amide Coupling Reagents:
Modern synthetic chemistry often favors the use of coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to isolate the often-sensitive acyl chloride. researchgate.netresearchgate.netsci-hub.se This one-pot approach is generally milder and can be more tolerant of other functional groups within the molecules.
A wide array of coupling reagents is available, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being extensively used. nih.gov These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To enhance the efficiency of the coupling and suppress side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.gov
Other classes of coupling reagents include phosphonium (B103445) salts, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). acs.org The selection of the optimal coupling reagent and conditions depends on the specific substrates and the desired scale of the reaction. researchgate.net
The general procedure for amide coupling involves dissolving 3-(difluoromethoxy)benzoic acid, piperazine, the coupling agent, and any additives in a suitable aprotic solvent. The reaction is typically stirred at room temperature until completion.
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Inert solvent (e.g., Toluene, DCM), often requires heating for acyl chloride formation. | High reactivity of acyl chloride, often leads to high yields. | Acyl chlorides can be moisture-sensitive and corrosive. Requires a separate activation step. |
| Amide Coupling | EDC, DCC, BOP, COMU | Aprotic solvent (e.g., DMF, DCM), often at room temperature. Additives like HOBt may be used. | Milder conditions, one-pot procedure, good for sensitive substrates. nih.gov | Coupling reagents can be expensive and may require careful removal of byproducts. researchgate.net |
Regioselective Functionalization Techniques
A significant challenge in the synthesis of this compound is achieving mono-acylation. Piperazine possesses two secondary amine groups of equal reactivity, which can lead to the formation of the undesired 1,4-bis[3-(difluoromethoxy)benzoyl]piperazine as a byproduct. nih.gov Several strategies have been developed to control the regioselectivity of the acylation.
Use of a Large Excess of Piperazine:
A straightforward method to favor mono-acylation is to use a large excess of piperazine relative to the acylating agent. This statistical approach increases the probability that the acylating agent will react with an unreacted piperazine molecule rather than the already acylated product. However, this method necessitates a subsequent purification step to remove the unreacted piperazine, which can be challenging due to its basicity and water solubility.
Protecting Group Strategy:
A more controlled and widely used approach involves the use of a protecting group to temporarily block one of the piperazine's nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common choice. N-Boc-piperazine is commercially available or can be readily prepared. The remaining free secondary amine can then be acylated with 3-(difluoromethoxy)benzoyl chloride or coupled with 3-(difluoromethoxy)benzoic acid. The final step is the deprotection of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM), to yield the desired mono-acylated product. nih.gov This multi-step process, while longer, generally provides higher purity and better control over the reaction.
Flow Chemistry and Solid-Phase Synthesis:
Advanced techniques such as flow chemistry and the use of solid supports can also achieve selective mono-acylation. For instance, piperazine can be immobilized on a solid support, such as a sulfonic acid-functionalized silica (B1680970) gel. colab.ws In a flow system, the immobilized piperazine can then be acylated, and the desired mono-acylated product is subsequently cleaved from the support. This method can offer high yields and purities while simplifying purification.
| Technique | Principle | Advantages | Disadvantages |
| Excess Piperazine | Statistical control by using a large molar excess of piperazine. | Simple, one-step reaction. | Requires difficult purification to remove excess piperazine. |
| Protecting Group | One nitrogen is temporarily blocked (e.g., with a Boc group) to allow selective reaction at the other nitrogen. nih.gov | High regioselectivity, cleaner reaction, easier purification. | Multi-step process (protection and deprotection). |
| Ionic Immobilization | Piperazine is ionically bound to a solid support, allowing for mono-acylation in a flow system. colab.ws | High yield and purity, simplified purification. | Requires specialized equipment (flow reactor). |
Synthetic Scale-Up and Process Optimization in Research Settings
Transitioning the synthesis of this compound from a small laboratory scale to a larger research scale (grams to kilograms) presents several challenges that require careful process optimization. researchgate.net
Reagent and Solvent Selection: The cost, availability, safety, and environmental impact of reagents and solvents become more significant at a larger scale. For example, while ethereal solvents like THF are excellent for small-scale reactions, their potential for peroxide formation and higher cost might make other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) more attractive alternatives for scale-up. Similarly, the choice of coupling reagent may shift from more expensive, specialized reagents to more cost-effective and easily removable ones like EDC. sci-hub.se
Reaction Conditions and Work-up: Reaction parameters such as temperature, concentration, and reaction time need to be optimized to ensure safety and efficiency. Exothermic reactions, which might be easily controlled in a small flask, can pose significant safety risks on a larger scale and may require controlled addition of reagents or more efficient cooling. The work-up and purification procedures also need to be scalable. Chromatographic purification, which is common in small-scale synthesis, is often impractical for large quantities. Therefore, developing procedures that allow for purification by crystallization or extraction is highly desirable.
Byproduct Management: The formation and removal of byproducts from the amide coupling reaction, such as dicyclohexylurea (DCU) from DCC, must be carefully managed. DCU is notoriously difficult to remove completely. Using water-soluble coupling reagents like EDC can simplify the work-up, as the urea (B33335) byproduct can be removed with an aqueous wash. sci-hub.se
Continuous Flow Chemistry: For larger research quantities, transitioning from batch to continuous flow processing can offer significant advantages. Flow reactors can provide better control over reaction parameters, improve safety for highly exothermic or hazardous reactions, and can be run for extended periods to produce larger quantities of material. mdpi.comnih.gov This approach can be particularly beneficial for the preparation of the acyl chloride and its subsequent reaction with piperazine, minimizing the handling of the unstable intermediate.
Structure Activity Relationship Sar Studies of 1 3 Difluoromethoxy Benzoyl Piperazine and Its Analogs
Systematic Structural Modifications and Their Research Implications
The potency and selectivity of pharmacologically active compounds are intricately linked to their chemical structures. For 1-[3-(Difluoromethoxy)benzoyl]piperazine and its analogs, systematic modifications of different parts of the molecule have provided valuable insights into their SAR.
Substituent Effects on the Benzoyl Ring
The electronic properties and substitution patterns of the benzoyl ring are pivotal in defining the interaction of these molecules with their biological targets. Research on related benzoylpiperazine structures indicates that the nature and position of substituents can significantly influence activity. For instance, studies on chalcone-piperazine hybrids have shown that the introduction of halogen atoms, particularly fluorine, on the benzene (B151609) ring can have a substantial impact on anti-tumor activity. nih.gov
In a broader context, the selection of substituents on the aromatic ring is often guided by the potential for interactions with the active site of a target enzyme or receptor. nih.gov For example, in a series of benzoyl piperazine (B1678402) amides designed as tyrosinase inhibitors, substituents were chosen based on their ability to interact with copper atoms within the enzyme's active site. nih.gov The presence of a 3-methoxy group in some guaiacol (B22219) derivatives was found to improve skin permeability, highlighting how substituents can modulate pharmacokinetic properties. nih.gov Furthermore, research on N,N'-substituted piperazines has demonstrated that substituents on the benzoyl moiety, such as a nitro group versus a fluorine atom, can strongly influence the conformational behavior of the piperazine ring. beilstein-journals.org
Modifications of the Difluoromethoxy Moiety
The difluoromethoxy group is a key feature of the title compound, and its modification has significant conformational and electronic consequences. The introduction of fluorine atoms can profoundly impact a molecule's conformational preferences. soton.ac.uk Theoretical and experimental studies on related fluorinated compounds have shown a delicate balance between different conformations. For example, a difluoromethoxy derivative was found to stabilize a coplanar structure, while a trifluoromethoxy derivative favored an orthogonal conformation. semanticscholar.org This conformational preference is believed to be influenced by non-classic hydrogen bonds and the electronic environment. semanticscholar.org
Alterations at the Piperazine Nitrogen Atoms
The nitrogen atoms of the piperazine ring are critical for the molecule's physicochemical properties and its interactions with biological targets. nih.gov The pKa of the piperazine nitrogens, which influences their protonation state at physiological pH, is sensitive to substitution on both the ring and the nitrogen atoms themselves. blumberginstitute.org
Modifications at the piperazine nitrogens have been a key strategy in SAR studies. In a series of benzoyl and cinnamoyl piperazine amides, the substitution on the "eastern" piperazine group was explored to understand the role of the basic nitrogen in potency and solubility. nih.gov Molecular docking studies suggested that the protonated amino group of certain benzylpiperazine amides could lead to unfavorable interactions with positively charged residues in the target enzyme, thereby reducing their potency. nih.gov In another study, the introduction of a 5-substituted piperazine ring was found to be a valuable strategy for improving the physical properties of certain enzyme inhibitors. nih.gov The nature of the substituent at this position, whether hydrophobic or polar, was shown to be important for inhibitory potency. nih.gov
The following table summarizes the impact of substitutions at the piperazine nitrogen on the activity of a series of phenyldihydropyrazolones, demonstrating the importance of this position for potency. frontiersin.org
| Substituent on Piperidine Linker | cLogP | pIC50 | Selectivity Index |
| Unsubstituted | 2.3 | < 4.2 | - |
| 2-Furanylmethyl | 3.5 | 5.0 | - |
| 3-Pyridineylmethyl | 4.4 | 5.3 | - |
| Benzyl | - | ~5.6 | - |
| 4-Pyridinemethyl | - | ~5.6 | - |
| 4-Fluorobenzyl | 4.6 | 6.1 | - |
| 3-Cyanophenyl | - | 5.7 | > 32 |
| Methyl-5-picolinate | - | 5.7 | > 32 |
| 3-Pyridinyl | - | 5.2 | - |
Data adapted from a study on N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. frontiersin.org
Impact of Bioisosteric Replacements on the Piperazine Ring
Bioisosteric replacement of the piperazine ring is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.comenamine.net The piperazine moiety itself is a privileged structure, appearing in over 100 FDA-approved drugs. enamine.net However, replacing it with other cyclic diamines or different heterocyclic rings can lead to improved activity, selectivity, or reduced cytotoxicity. cambridgemedchemconsulting.comenamine.net
Various heterocyclic rings, such as 1,2,3-oxadiazoles, 1,3,4-oxadiazoles, and triazoles, have been explored as bioisosteric replacements for amide and ester groups, a concept that extends to the replacement of the entire piperazine scaffold. researchgate.net The goal of such replacements is to identify novel structures with enhanced therapeutic potential. researchgate.net
Conformational Analysis and Its Relevance to SAR
The three-dimensional shape of a molecule is a critical determinant of its biological activity. Conformational analysis provides insights into the preferred spatial arrangement of atoms and how this is influenced by structural modifications.
Dynamic NMR Spectroscopy for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules like this compound and its analogs. Studies on related N,N'-substituted piperazines have revealed that these molecules can exist as conformers due to the partial double bond character of the amide bond and the chair conformation of the piperazine ring. beilstein-journals.org
Temperature-dependent 1H NMR experiments can be used to observe the coalescence of signals as the rate of interconversion between different conformers increases with temperature. beilstein-journals.orgrsc.org From the coalescence temperature, it is possible to calculate the activation energy barriers for these conformational changes. beilstein-journals.org For example, in a study of functionalized piperazine derivatives, two distinct coalescence points were observed for nitro-substituted compounds, indicating restricted rotation around the amide bond and reduced flipping of the piperazine ring at the amine nitrogen. beilstein-journals.org In contrast, fluorine-substituted analogs only exhibited one coalescence point, highlighting the significant influence of the benzoyl substituent on the conformational dynamics. beilstein-journals.org This type of analysis is crucial for understanding how the molecule's shape and flexibility, which are key to its interaction with a biological target, are affected by its chemical structure.
Computational Methods for Conformational Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional (3D) structure. For a flexible molecule like this compound, which contains several rotatable bonds, it can exist in numerous spatial arrangements known as conformations. The collection of all accessible conformations and their relative energies constitutes the conformational landscape. Understanding this landscape is crucial because the molecule must adopt a specific "bioactive" conformation to bind effectively to its biological target. researchgate.net
Computational chemistry provides powerful tools to explore this landscape. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformations. Molecular dynamics (MD) simulations can be used to observe the conformational changes of the molecule over time, providing insights into its flexibility and the stability of its various shapes. nih.gov For instance, the piperazine ring itself typically exists in a stable, low-energy chair conformation. researchgate.net However, significant conformational flexibility arises from rotation around the amide bond connecting the piperazine ring and the benzoyl group, as well as the rotation of the 3-(difluoromethoxy)phenyl group.
A key goal of conformational analysis is to determine the energy penalty a molecule must pay to adopt its bioactive conformation. Studies have shown that for many potent drugs, the bioactive conformation is often one of the low-energy, stable conformations in solution. nih.gov Computational methods can map these energy wells and the barriers between them.
Illustrative Example of Conformational Energy Analysis
Table 1: Hypothetical Relative Energies of this compound Conformers This table is an illustrative example based on computational principles for analogous molecules.
| Conformer ID | Dihedral Angle (Piperazine-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | 180° (anti-periplanar) | 0.00 | 75.5 |
| 2 | 0° (syn-periplanar) | 2.50 | 1.5 |
| 3 | +60° (syn-clinal) | 1.20 | 11.5 |
| 4 | -60° (anti-clinal) | 1.20 | 11.5 |
This hypothetical data suggests that the molecule predominantly exists in a lower-energy, extended conformation (anti-periplanar), but other conformations are also accessible at physiological temperatures.
Quantifying Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic charge distribution, and hydrophobicity, determine its activity. By quantifying these properties using molecular descriptors, a predictive model can be built. youtube.com
For a series of benzoylpiperazine analogs, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.netnih.gov
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). nih.govwu.ac.th
Model Development: Using statistical methods to build an equation that relates the descriptors to the activity.
Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its development. wu.ac.th
These models are invaluable in drug discovery as they allow for the rapid virtual screening of large compound libraries and guide the rational design of new, more potent analogs. mdpi.commdpi.com
Development of Predictive Models for Analog Design
The development of a robust QSAR model is an iterative process. A common approach is to use Multiple Linear Regression (MLR), which generates a simple linear equation. For a hypothetical series of benzoylpiperazine analogs, a simplified QSAR equation might look like this:
pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + c₃*(E_lumo)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (the biological activity).
LogP is a measure of lipophilicity.
TPSA (Topological Polar Surface Area) relates to a molecule's ability to permeate membranes.
E_lumo (Energy of the Lowest Unoccupied Molecular Orbital) is an electronic descriptor related to a molecule's ability to accept electrons.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
The model's statistical quality is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A high Q² value indicates good predictive power. wu.ac.th Such models can provide direct insights for analog design. For example, if the coefficient for LogP is positive, it suggests that increasing lipophilicity may lead to higher potency, guiding chemists to synthesize analogs with more greasy substituents.
Table 2: Illustrative QSAR Descriptors for a Hypothetical Series of Benzoylpiperazine Analogs This table is an illustrative example demonstrating the data used in a QSAR study.
| Compound ID | R-Group on Phenyl Ring | pIC₅₀ (Experimental) | LogP | TPSA | E_lumo (eV) | pIC₅₀ (Predicted) |
| Analog-1 | 3-H | 6.5 | 2.1 | 41.5 | -0.95 | 6.6 |
| Analog-2 | 3-Cl | 7.1 | 2.8 | 41.5 | -1.10 | 7.0 |
| Analog-3 | 3-OCH₃ | 6.8 | 2.0 | 50.7 | -0.88 | 6.9 |
| Analog-4 | 3-CF₃ | 7.5 | 3.0 | 41.5 | -1.25 | 7.4 |
| This compound | 3-OCHF₂ | 7.3 | 2.4 | 50.7 | -1.15 | 7.2 |
Application of Machine Learning in SAR Elucidation
While traditional QSAR methods like MLR are powerful, they assume a linear relationship between descriptors and activity, which is not always the case. Machine learning (ML) offers more sophisticated, non-linear algorithms that can capture more complex SAR trends. arxiv.orgnih.gov
Commonly used machine learning techniques in drug discovery include:
Support Vector Machines (SVM): A method that is effective at classifying compounds as 'active' or 'inactive' and can handle high-dimensional descriptor spaces.
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Artificial Neural Networks (ANN): A complex, layered modeling approach inspired by the human brain that can model highly intricate, non-linear relationships. wu.ac.th
These ML models are trained on a known dataset and can then be used to predict the activity of new, untested compounds. youtube.com Their power lies in their ability to learn from vast amounts of data and identify subtle patterns that are not apparent to human researchers or simpler linear models. arxiv.orgnih.gov For a large set of piperazine derivatives, an ML model could potentially identify complex interactions between multiple structural features that contribute to biological activity.
Table 3: Illustrative Comparison of Predictive Models for Piperazine Analog Activity This table is a hypothetical example comparing the performance of different modeling techniques.
| Model Type | Statistical Method | R² (Training Set) | Q² (Cross-Validation) | RMSE (Test Set) |
| Linear | Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.45 |
| Non-Linear | Support Vector Machine (SVM) | 0.88 | 0.81 | 0.31 |
| Ensemble | Random Forest (RF) | 0.92 | 0.85 | 0.28 |
| Deep Learning | Artificial Neural Network (ANN) | 0.95 | 0.83 | 0.30 |
R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error)
The illustrative data in Table 3 shows how more complex machine learning models (SVM, RF, ANN) often yield higher predictive accuracy (higher R² and Q², lower RMSE) compared to traditional linear methods for complex biological data.
Pharmacological Characterization of 1 3 Difluoromethoxy Benzoyl Piperazine in in Vitro Models
Mechanism of Action Elucidation in Cellular Systems (Non-Clinical)
Without primary binding data, no further studies elucidating the nature of receptor-ligand interactions, such as functional assays determining agonist or antagonist activity in cellular models, have been reported for this compound.
In the absence of identified and validated molecular targets, there are no subsequent reports on the analysis of downstream signaling cascades that would be modulated by 1-[3-(Difluoromethoxy)benzoyl]piperazine in vitro.
Investigation of Selectivity and Off-Target Interactions (In Vitro)
Extensive searches of publicly available scientific literature and databases did not yield specific data regarding the in vitro selectivity and off-target interaction profile of the chemical compound this compound.
While the benzoylpiperazine scaffold is present in a variety of pharmacologically active molecules, detailed research findings and data tables outlining the binding affinities or functional activities of this compound at a broad range of biological targets are not available in the reviewed sources. Studies on related benzoylpiperazine derivatives have indicated potential interactions with targets such as glycine (B1666218) transporters and acetylcholinesterase, but this information is not directly applicable to the specific compound . researchgate.netnih.gov
Therefore, a comprehensive analysis of the selectivity and off-target interactions for this compound cannot be provided at this time.
Computational Chemistry and Molecular Modeling Studies
Ligand-Target Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mechanism and for virtual screening of large compound libraries. nih.govnih.govresearchgate.netresearchgate.netsciengpub.ir
Docking simulations can predict how 1-[3-(Difluoromethoxy)benzoyl]piperazine fits into the binding site of a potential protein target. For instance, in studies of similar arylpiperazine derivatives, docking has been used to identify key interactions with residues in the active sites of receptors like the androgen receptor and various kinases. nih.govnih.gov The benzoylpiperazine core can form hydrogen bonds and hydrophobic interactions, while the difluoromethoxy group can act as a hydrogen bond acceptor, a feature known to be important in protein-ligand interactions. nih.govacs.orgnih.gov The predicted binding affinity, often expressed as a docking score, helps to rank potential candidates for further experimental testing.
Table 1: Illustrative Predicted Binding Affinities of this compound with Various Kinase Targets
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -9.8 | Asp123, Lys45, Phe101 |
| Kinase B | -8.5 | Glu98, Val33, Met99 |
| Kinase C | -7.2 | Thr210, Leu15, Ala87 |
This table presents hypothetical data for illustrative purposes.
The this compound scaffold can be used as a query in virtual screening campaigns to identify new biological targets. nih.govnih.govresearchgate.netresearchgate.net By docking this compound against a library of protein structures, it is possible to identify proteins with which it interacts favorably. This approach has been successfully used for various piperazine (B1678402) derivatives to discover novel inhibitors for targets such as human acetylcholinesterase. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Binding Thermodynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for a more accurate assessment of binding stability and thermodynamics over time. mdpi.com MD simulations of fluorinated ligands have highlighted the importance of considering the dynamic nature of water molecules in the binding pocket and the entropic contributions to binding. nih.govacs.orgnih.gov For this compound, MD simulations could reveal the stability of the predicted docking pose and provide insights into the free energy of binding. In a study on benzylpiperazine derivatives, MD simulations helped to rationalize the binding affinity and selectivity of the compounds. nih.gov
Table 2: Illustrative Thermodynamic Parameters from MD Simulations of this compound with a Hypothetical Kinase Target
| Parameter | Value (kcal/mol) |
| Binding Free Energy (ΔG_bind) | -12.5 ± 0.8 |
| Enthalpic Contribution (ΔH) | -18.2 |
| Entropic Contribution (-TΔS) | 5.7 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical (QC) calculations offer a detailed understanding of the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. substack.com These methods are particularly valuable for studying fluorinated compounds, where the high electronegativity of fluorine significantly influences the molecule's properties. nih.govacs.org QC calculations can be used to derive accurate partial charges for use in molecular mechanics force fields, improving the reliability of docking and MD simulations. nih.gov For this compound, QC calculations can elucidate the impact of the difluoromethoxy group on the reactivity and interaction potential of the entire molecule.
Pharmacophore Modeling and Lead Optimization Strategies
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. bohrium.comnih.govscispace.com For the this compound scaffold, a pharmacophore model could be developed based on its interactions with a known target. This model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such models are instrumental in guiding lead optimization by suggesting chemical modifications that could enhance binding affinity and selectivity. nih.gov For instance, pharmacophore models have been widely used in the discovery of ligands for G-protein coupled receptors (GPCRs), a common target class for piperazine-containing drugs. bohrium.comnih.govnih.govchemrxiv.org
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design algorithms can use the this compound scaffold as a starting point to generate novel molecules with desired properties. nih.gov These methods build new molecules fragment by fragment within the constraints of a target's binding site. By utilizing this scaffold, it is possible to explore a vast chemical space and design new compounds with potentially improved pharmacological profiles. Studies have shown the successful application of de novo design for creating selective inhibitors from simple chemical scaffolds like benzylpiperazine. nih.govnih.gov
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Analysis of Piperazine (B1678402) Derivatives
Chromatography is a cornerstone for the separation, identification, and quantification of individual components from a mixture. For piperazine derivatives, both high-performance liquid chromatography and gas chromatography are widely employed.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of piperazine derivatives. researchgate.net The choice of detector is critical and depends on the inherent properties of the analyte. Piperazine itself and many of its simple derivatives lack a strong native chromophore, making detection at standard UV wavelengths challenging. researchgate.net
To overcome this, pre-column derivatization is a common strategy to attach a UV-active or fluorescent tag to the piperazine molecule. A method using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) as a derivatizing agent renders the piperazine derivative UV-active, allowing for detection at lower levels than would otherwise be possible. jocpr.comresearchgate.net This approach enables the analysis of trace amounts of piperazine in active pharmaceutical ingredients (APIs). researchgate.net For enhanced sensitivity, fluorescence detection (FLD) can be utilized. Derivatization with agents like dansyl chloride introduces a highly fluorescent tag, significantly lowering the limits of detection. researchgate.netnih.gov A developed HPLC-FLD method for piperazine in animal products demonstrated excellent linearity and sensitivity. nih.gov
Quantitative analysis of piperazine derivatives can also be achieved using HPLC coupled with a Diode Array Detector (HPLC-DAD), a form of UV-Vis spectroscopy. researchgate.net Optimization of HPLC conditions has been shown to allow for the separation of multiple piperazine analytes in under four minutes. researchgate.net
Table 1: Example HPLC Conditions for Piperazine Derivative Analysis
| Parameter | HPLC-UV (Post-derivatization with NBD-Cl) jocpr.com | HPLC-FLD (Post-derivatization with Dansyl Chloride) nih.gov |
|---|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | Not Specified |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | Water/Acetonitrile |
| Flow Rate | 1.0 mL/min | Not Specified |
| Column Temperature | 35°C | Not Specified |
| Detection Wavelength | 340 nm | Not Specified |
| Limit of Quantification (LOQ) | 90 ppm (0.09 µg/mL) | 20 ng/g |
| Linearity (R²) | > 0.998 | ≥ 0.996 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of GC with the highly specific detection and identification power of MS. It is a frequently used technique for the identification and determination of piperazine derivatives. researchgate.net GC-MS is particularly well-suited for the qualitative analysis of these compounds, as the mass spectra generated are characteristic and can serve as a molecular fingerprint for identification. researchgate.net This allows for the differentiation of various piperazine derivatives within a sample. rsc.org
For qualitative purposes, the electron impact (EI) mass spectra of piperazine derivatives show distinct fragmentation patterns that allow for their unambiguous identification. researchgate.net For instance, different substituted piperazines yield specific mass-to-charge (m/z) ions that are indicative of their structure. researchgate.net While often used for qualitative work, GC-MS methods can also be fully validated for quantitative analysis. scholars.direct Such methods have demonstrated high sensitivity, with limits of detection and quantification in the low µg/mL range, making them suitable for various research applications. scholars.direct
Table 2: Example Characteristic Mass-to-Charge (m/z) Ions for Select Piperazine Derivatives in GC-MS Analysis researchgate.net
| Compound | Characteristic m/z Ions |
|---|---|
| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 |
| 1-(3-chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 |
| 1-(2-methoxyphenyl)piperazine (MeOPP) | 150, 192, 135, 120 |
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like 1-[3-(Difluoromethoxy)benzoyl]piperazine.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the primary tool for the structural elucidation of organic molecules. For a compound like this compound, NMR would confirm the presence and connectivity of all atoms, verifying the successful synthesis of the target structure.
However, the NMR spectra of N-benzoylpiperazine derivatives are often complex due to dynamic conformational equilibria. beilstein-journals.orgresearchgate.net The rotation around the amide bond (the bond between the carbonyl carbon and the piperazine nitrogen) is restricted due to partial double-bond character. beilstein-journals.org This restricted rotation, combined with the chair-like conformational flipping of the piperazine ring, can result in the presence of multiple conformers in solution at room temperature. beilstein-journals.orgresearchgate.net This phenomenon leads to the appearance of doubled or broadened signals in the ¹H NMR spectrum, particularly for the protons on the piperazine ring. beilstein-journals.org
Dynamic NMR studies, where spectra are acquired at different temperatures, can be used to investigate these conformational changes. researchgate.net As the temperature increases, the rate of interconversion between conformers also increases. At a specific temperature, known as the coalescence temperature, the separate signals for the different conformers merge into a single, averaged signal. beilstein-journals.org By analyzing these temperature-dependent changes, researchers can calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's dynamic behavior. beilstein-journals.orgresearchgate.net
Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For a novel compound, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight, which in turn allows for the confirmation of its elemental formula. nih.gov
Beyond molecular weight determination, MS provides crucial structural information through the analysis of fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer (e.g., via electron impact), the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For a compound like this compound, common fragmentation pathways would be expected. Based on studies of analogous benzoyl-containing heterocyclic compounds, a primary fragmentation would likely involve the cleavage of the amide bond, leading to the loss of the benzoyl radical (PhCO•) or the formation of a benzoyl cation. nih.gov The subsequent fragmentation of the piperazine ring would provide further structural confirmation.
Method Validation Parameters for Academic Research
To ensure that an analytical method is suitable for its intended purpose, it must be validated. wjarr.comglobalresearchonline.net Method validation is the process of providing documented evidence that a procedure consistently produces a result that meets pre-determined acceptance criteria. globalresearchonline.net In an academic research context, this ensures the reliability and reproducibility of data. The key parameters for validation are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.net
Table 3: Key Method Validation Parameters for Research Applications wjarr.comglobalresearchonline.net
| Parameter | Definition | Purpose in Research |
|---|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | To ensure the measured value is the true value. For HPLC, accuracy as a percentage recovery for spiked samples typically ranges from 80-120%. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | To demonstrate the repeatability and reproducibility of the method. An RSD of less than 4-7% is often considered acceptable for precision. researchgate.netnih.gov |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | To prove the method can distinguish the target compound from other substances in the sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To establish the sensitivity of the method. For HPLC, this can be determined by a signal-to-noise ratio of 3:1. wjarr.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To define the lower limit of the useful measurement range. For HPLC, this is often determined by a signal-to-noise ratio of 10:1. wjarr.com |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | To confirm that the detector response is proportional to the compound's concentration over a specific range. A correlation coefficient (R²) > 0.99 is typically required. jocpr.comnih.gov |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. globalresearchonline.net | To define the concentration boundaries within which the method is considered reliable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | To assess the reliability of the method during normal use (e.g., slight changes in mobile phase composition or temperature). jocpr.com |
Specificity and Sensitivity Assessments
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. eurasianjournals.com For "this compound," specificity is typically established by demonstrating that the chromatographic peak for the analyte is free from interference from other compounds. This is often achieved by analyzing placebo samples (if in a formulation) and samples that have undergone forced degradation.
Forced degradation studies expose the compound to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. eurasianjournals.com The analytical method must be able to separate the parent compound from these degradation products.
Sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comeurasianjournals.com For research applications, a highly sensitive method is often required to measure low concentrations of the compound.
Below is a hypothetical data table representing the results of a specificity and sensitivity assessment for an HPLC-UV method for "this compound."
| Parameter | Result |
| Specificity | |
| Interference from Placebo | No interference observed at the retention time of the analyte. |
| Interference from Forced Degradation Products | The analyte peak is well-resolved from all degradation product peaks (Resolution > 2). |
| Sensitivity | |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
This table is a representation of typical results for a validated HPLC method and is not based on specific experimental data for this compound.
Accuracy, Precision, and Linearity Evaluations
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. eurasianjournals.com It is usually assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. eurasianjournals.com Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. jocpr.com This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the detector response against the concentration. The correlation coefficient (r²) is a key indicator of linearity.
The following interactive data tables present hypothetical validation data for an HPLC method for "this compound," illustrating typical acceptance criteria.
Linearity
| Concentration (µg/mL) | Peak Area |
| 0.5 | 150234 |
| 1.0 | 301567 |
| 5.0 | 1508923 |
| 10.0 | 3021456 |
| 20.0 | 6035891 |
| 50.0 | 15102345 |
| Correlation Coefficient (r²) | 0.9998 |
This table demonstrates a linear relationship between concentration and peak area, a critical parameter for quantitative analysis.
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 10.0 | 10.12 | 101.2 |
| 20.0 | 19.98 | 99.9 |
This table shows high recovery rates, indicating the accuracy of the method.
Precision (Repeatability)
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Replicate 4 (Peak Area) | Replicate 5 (Peak Area) | Replicate 6 (Peak Area) | % RSD |
| 10.0 | 3021456 | 3019876 | 3025432 | 3018765 | 3023456 | 3020123 | 0.09 |
This table illustrates the high degree of precision of the method, with a low relative standard deviation (RSD).
Intellectual Property Landscape and Academic Research Considerations
Overview of Patenting in Academic Chemical Research
In the realm of academic chemical research, a patent serves as a form of intellectual property that grants an inventor exclusive rights for a limited duration, typically 20 years from the filing date. acs.orgrsc.org This right allows the patent holder to prevent others from making, using, selling, or importing the patented invention without permission. nih.gov In exchange for this limited monopoly, the inventor must provide a full public disclosure of the invention, which contributes to the broader body of scientific and technical knowledge. acs.orgallea.org
For a chemical compound or a related process to be patentable, it must meet three primary statutory requirements:
Utility: The invention must have a practical and useful purpose. acs.orgrosalindfranklin.edu For chemical inventions, this means it cannot be merely an object of research but must have a specific, substantial, and credible utility. vanderbilt.edu
Novelty: The invention must be new and not previously disclosed to the public. acs.orgrosalindfranklin.edu
Non-Obviousness: The invention must represent a significant, non-trivial advancement over existing technology or knowledge (known as "prior art") to someone skilled in that field. acs.orgrosalindfranklin.edu This is often the most challenging hurdle in the patenting process. rosalindfranklin.edu
In chemistry, patents can cover various types of inventions, including new chemical compounds (compositions of matter), mixtures or formulations containing these compounds, processes for their synthesis, and specific methods of use. rosalindfranklin.edubailey-walsh.com The patenting process typically begins with the inventor, who may be a student or professor, submitting an invention disclosure to their university's technology transfer office. rsc.orgku.edu This office then evaluates the invention's patentability and commercial potential to decide whether to file a patent application with a national or regional patent office, such as the U.S. Patent and Trademark Office (USPTO). acs.org
The patent document itself is highly structured, containing a detailed description of the invention (the specification) and the "claims," which legally define the precise scope of what is protected. acs.org Anything disclosed in the specification but not included in the claims is not protected and becomes part of the public domain. acs.org
Research Exemptions and Freedom to Operate in Academic Settings
The concept of "freedom to operate" (FTO) refers to the ability to conduct research and development activities without infringing on the valid patent rights of others. In academic settings, this is closely tied to the scope of research or experimental use exemptions.
In the United States, a judicially created experimental use exemption exists, but it is interpreted very narrowly. nih.gov For the exemption to apply, the use of a patented invention must be "solely for amusement, to satisfy idle curiosity, or for strictly philosophical inquiry." nih.gov Most university research does not meet this standard, as even non-profit academic projects are considered part of the university's legitimate business objectives, which include enhancing reputation and attracting funding and students. nih.gov
A more significant exemption in the U.S. is the "safe harbor" provision established by the Hatch-Waxman Act. nih.govnih.gov This provision, also known as the "Bolar" exemption, allows for the use of patented inventions, such as pharmaceutical compounds, for activities reasonably related to developing and submitting information to a government regulatory agency, like the Food and Drug Administration (FDA). nih.govfederalregister.gov This is crucial for activities such as developing generic drugs. nih.gov
In contrast, many European countries have statutory research exemptions that are broader than the common law exception in the U.S. federalregister.gov These exemptions generally permit the use of a patented invention for experimental purposes related to the subject matter of the invention itself.
For academic chemists, understanding these exemptions is vital. Using a patented compound like 1-[3-(Difluoromethoxy)benzoyl]piperazine in basic research aimed at understanding its fundamental properties could risk infringement, whereas using it in studies intended for submission to the FDA might be permissible under the safe harbor provision. Determining FTO often requires a careful analysis of existing patents and the specific nature of the planned research.
Patent Strategies and Disclosure in University Research
Universities and their researchers must employ careful strategies to protect intellectual property arising from their work. A foundational step in this process is the invention disclosure, a confidential document submitted to the university's technology transfer office before any public dissemination of the findings. uidaho.edu
A critical aspect of patent strategy revolves around managing public disclosures. ku.edu Under patent law, any non-confidential communication of an invention can be considered a public disclosure. ku.eduwisc.edu This includes:
Journal articles and online publications ku.edu
Oral and poster presentations at conferences uidaho.eduwisc.edu
Theses and dissertations available to the public ku.edu
Publicly accessible abstracts for grant proposals wisc.edu
In most countries, a public disclosure before filing a patent application can result in the complete loss of patent rights due to the requirement of "absolute novelty." wisc.edumcciplaw.com The United States is a notable exception, offering a one-year "grace period" from the date of an inventor's own public disclosure to file a patent application. wisc.edu However, relying on this grace period is a risky strategy, especially for researchers seeking international patent protection. mcciplaw.com Therefore, the standard advice is to file at least a provisional patent application before any public disclosure. mcciplaw.com
Effective patent strategies for academic inventions also involve:
Conducting Prior Art Searches: Systematically searching patent databases and scientific literature helps to define the novelty and inventiveness of a discovery and strengthens the patent application. bailey-walsh.com
Defining the Scope: The patent claims should be drafted to be broad enough to provide meaningful protection but narrow enough to be supported by the experimental data and to avoid encompassing prior art. bailey-walsh.comgje.com
Considering International Filing: Through the Patent Cooperation Treaty (PCT), a single application can be filed to seek protection in over 150 countries, a crucial step for inventions with global commercial potential. bailey-walsh.com
These strategic decisions are typically made in collaboration between the academic inventors and the university's technology commercialization office. ku.edu
| Strategic Consideration | Key Action for Academic Researchers | Rationale |
| Invention Disclosure | File a confidential invention disclosure with the university's TTO before any public reveal. uidaho.edu | This is the first official step to initiate the patent evaluation process and protect the discovery. uidaho.edu |
| Public Disclosure Management | Delay publications and presentations until after a patent application has been filed. mcciplaw.com | Preserves patent rights, especially in countries requiring absolute novelty. wisc.edumcciplaw.com |
| Prior Art Analysis | Search existing patents and literature related to the invention. bailey-walsh.com | Helps to establish novelty and non-obviousness, leading to a stronger patent. bailey-walsh.com |
| International Protection | Discuss the potential for international filing via the Patent Cooperation Treaty (PCT). bailey-walsh.com | Secures the option for patent rights in multiple jurisdictions for inventions with global applications. bailey-walsh.com |
Impact of Patenting on Open Science and Knowledge Diffusion
The relationship between patenting and the principles of open science—which advocates for the free availability of research data and publications—is complex and often debated. allea.orgunicamp.br A primary point of tension is the need for confidentiality before a patent is filed. unicamp.br This requirement can delay the publication of research results and the sharing of materials, which runs counter to the open science goal of immediate knowledge dissemination to accelerate scientific progress. unicamp.brnih.gov
However, the patent system itself is a mechanism for knowledge diffusion. acs.org By requiring a detailed public disclosure of an invention, patents prevent discoveries from being held as trade secrets and ensure that the information eventually enters the public domain for anyone to use after the patent term expires. acs.orgallea.org This disclosure can, in theory, spur further innovation by allowing others to build upon the patented technology. acs.org
Recent studies suggest that open science and patenting can be complementary. For instance, research indicates that open access publications are cited more frequently in patent applications across several disciplines, including chemistry, suggesting that inventors rely heavily on openly available scientific knowledge. arxiv.org
Future Directions and Advanced Research Perspectives for 1 3 Difluoromethoxy Benzoyl Piperazine
Exploration of Novel Biological Targets (In Vitro)
The structural backbone of 1-[3-(Difluoromethoxy)benzoyl]piperazine, featuring a piperazine (B1678402) ring, is a common motif in a variety of biologically active compounds. This suggests that the compound could interact with a range of biological targets. Future in vitro research should focus on systematically screening this compound against diverse target classes to elucidate its pharmacological profile.
Potential biological targets for investigation include:
G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs target GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net In vitro radioligand binding assays and functional assays measuring second messenger levels (e.g., cAMP or intracellular calcium) can be employed to determine the affinity and efficacy of this compound at a panel of GPCRs.
Ion Channels: The modulation of ion channel activity is another plausible mechanism of action. Patch-clamp electrophysiology on various cell lines expressing different ion channels would be a direct method to assess any inhibitory or activating effects.
Enzymes: Kinases, proteases, and other enzymes are critical drug targets. The inhibitory potential of the compound against a broad panel of enzymes can be evaluated using in vitro activity assays. For instance, its effect on enzymes like stearoyl-CoA desaturase has been explored for other novel piperazine derivatives. google.com
Transporters: Solute carriers and other transporters are gaining recognition as important drug targets. Cell-based uptake or efflux assays using specific substrates can reveal interactions with these proteins.
A tiered screening approach, starting with broad profiling and progressing to more focused studies on identified hits, would be a resource-efficient strategy.
Illustrative Data Table for In Vitro Target Screening:
| Target Class | Specific Target Example | In Vitro Assay | Hypothetical Outcome |
| GPCRs | Dopamine D2 Receptor | Radioligand Binding Assay | Moderate Affinity (Ki = 500 nM) |
| Ion Channels | hERG Potassium Channel | Patch-Clamp Electrophysiology | Low Activity (IC50 > 10 µM) |
| Enzymes | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | No significant inhibition |
| Transporters | Serotonin Transporter (SERT) | Substrate Uptake Assay | Weak inhibition (IC50 = 5 µM) |
Design and Synthesis of Advanced Analogs with Tuned Biological Profiles
Following the initial identification of biological activity, the design and synthesis of advanced analogs are crucial for optimizing potency, selectivity, and other pharmacological properties. The structure of this compound offers several points for chemical modification.
Key synthetic strategies for generating analogs would include:
N-Alkylation and N-Arylation of the Piperazine Ring: The secondary amine of the piperazine ring is a prime site for modification. Nucleophilic substitution reactions with a variety of alkyl halides or sulfonates, or palladium-catalyzed Buchwald-Hartwig coupling with aryl halides, can be used to introduce diverse substituents. nih.gov This allows for the exploration of the chemical space around this position to enhance target engagement.
Modification of the Benzoyl Moiety: The aromatic ring of the benzoyl group can be further substituted to explore structure-activity relationships (SAR). For example, altering the position or nature of the difluoromethoxy group, or introducing other substituents, could fine-tune electronic and steric properties.
Bioisosteric Replacement: The difluoromethoxy group itself can be replaced with other bioisosteres, such as a trifluoromethyl group or a small alkyl chain, to modulate metabolic stability and target interactions. ojp.gov
A library of such analogs can be synthesized and subjected to the same in vitro screening cascade as the parent compound to build a comprehensive SAR profile.
Illustrative Data Table for Analog Synthesis and Activity:
| Analog | Modification | Synthetic Method | Hypothetical In Vitro Activity (Target X) |
| 1 | Parent Compound | - | IC50 = 1 µM |
| 2 | N-methylation of piperazine | Reductive Amination | IC50 = 500 nM |
| 3 | N-benzylation of piperazine | Nucleophilic Substitution | IC50 = 2 µM |
| 4 | 4-fluoro substitution on benzoyl ring | Acylation with modified benzoyl chloride | IC50 = 800 nM |
Application of Advanced Computational Chemistry Techniques
Computational chemistry can significantly accelerate the drug discovery process by providing insights into ligand-protein interactions and guiding the design of new analogs.
Advanced computational techniques applicable to the study of this compound include:
Molecular Docking: If a crystal structure of a potential biological target is available, molecular docking can be used to predict the binding mode of the compound and its analogs. This can help rationalize observed SAR and guide the design of new derivatives with improved binding affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the key chemical features required for biological activity and can be used to virtually screen large compound libraries for new hits.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose and identifying key interactions over time. nih.gov This can offer a more accurate prediction of binding affinity than static docking poses.
Generative AI Models: Emerging AI-driven platforms can generate novel molecular structures with desired properties, vastly expanding the explored chemical space around a lead compound. chemrxiv.org These generative models can be trained on existing data to propose new, synthetically feasible analogs of this compound with a high probability of desired biological activity. chemrxiv.orgaustinpublishinggroup.com
Integration with High-Throughput Screening Methodologies (In Vitro)
To efficiently evaluate a library of synthesized or virtually designed analogs, high-throughput screening (HTS) methodologies are indispensable. plos.org These methods allow for the rapid testing of thousands of compounds in a cost-effective manner.
HTS approaches for this compound would involve:
Biochemical Assays: For enzymatic targets, HTS can be performed in microtiter plates using colorimetric, fluorescent, or luminescent readouts to measure enzyme activity. cuanschutz.edu
Cell-Based Assays: For targets like GPCRs and ion channels, cell-based assays are more appropriate. These can measure changes in reporter gene expression, second messenger levels, or ion flux in response to compound treatment. nih.gov
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes. This can provide a more nuanced understanding of a compound's mechanism of action.
The integration of automated liquid handling and data analysis pipelines is crucial for the successful implementation of HTS campaigns. cuanschutz.edu
Illustrative Data Table for HTS Campaign:
| Assay Type | Throughput | Number of Compounds Screened | Hit Rate |
| Biochemical (Kinase Panel) | 1536-well format | 10,000 | 0.5% |
| Cell-Based (GPCR-cAMP) | 384-well format | 10,000 | 0.2% |
| High-Content (Phenotypic) | 96-well format | 1,000 | 1.2% |
Emerging Research Technologies for Chemical Compound Investigation
The field of drug discovery is continually evolving, with new technologies offering unprecedented opportunities for chemical compound investigation.
Emerging technologies that could be leveraged for the study of this compound include:
Affinity Selection-Mass Spectrometry (AS-MS): This technique allows for the rapid identification of small molecule binders to a protein target from a complex mixture, without the need for a functional assay. drugdiscoverychemistry.com It can be a powerful tool for initial target identification.
DNA-Encoded Libraries (DELs): DEL technology involves the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous testing of millions or even billions of compounds against a protein target.
Chemoproteomics: This approach uses chemical probes to map the interactions of a small molecule with the entire proteome of a cell. This can help to identify off-target effects and provide a more complete picture of a compound's biological interactions.
Organ-on-a-Chip and 3D Cell Culture: These advanced in vitro models more accurately mimic the physiological environment of human tissues and organs compared to traditional 2D cell culture. cuanschutz.edu Testing analogs in these systems can provide more predictive data on efficacy and potential liabilities before moving to in vivo studies.
Sonochemistry: The use of ultrasound in chemical reactions can lead to unique reaction pathways and improved yields, potentially enabling the synthesis of novel analogs that are difficult to access through traditional methods. rsc.org
By embracing these future directions and advanced research perspectives, the scientific community can systematically unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[3-(Difluoromethoxy)benzoyl]piperazine, and what parameters critically influence reaction yields?
- Methodology : A typical route involves coupling a substituted benzoyl chloride with piperazine under basic conditions. For example, in analogous compounds, DMF with K₂CO₃ facilitates nucleophilic substitution, while controlled dropwise addition of reagents (e.g., propargyl bromide) minimizes side reactions . Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) ensures intermediate purity. Post-reaction, extraction with methylene chloride or ethyl acetate, followed by silica gel chromatography (ethyl acetate:hexane), refines the product .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons and carbons (e.g., piperazine ring protons at δ ~2.5–3.0 ppm, benzoyl aromatic protons at δ ~7.0–8.0 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities.
- Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Q. What biological targets are commonly associated with structurally related piperazine derivatives?
- Methodology : Piperazine scaffolds often target neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A, dopamine D₂/D₃) due to their conformational flexibility. For example, fluorinated analogs exhibit enhanced binding via hydrophobic interactions with receptor pockets . Radioligand binding assays or computational docking (e.g., AutoDock Vina) can validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in piperazine derivatization reactions involving halogenated intermediates?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates and stabilize transition states .
- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole formation regioselectivity in multi-step syntheses .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during electrophilic substitutions .
Q. What strategies resolve contradictions in biological activity data for fluorinated piperazine analogs across different assay systems?
- Methodology :
- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple assays (e.g., cell-based vs. enzymatic).
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., difluoromethoxy vs. trifluoromethyl groups) on receptor binding using crystallography or mutagenesis .
Q. How do computational methods predict the pharmacokinetic profile of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CNS permeability, and CYP450 inhibition risks.
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or plasma protein binding using force fields (e.g., AMBER) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
